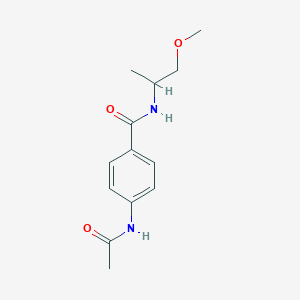

4-acetamido-N-(1-methoxypropan-2-yl)benzamide

Description

4-Acetamido-N-(1-methoxypropan-2-yl)benzamide is a benzamide derivative characterized by an acetamido group at the para position of the benzene ring and a 1-methoxypropan-2-yl substituent on the benzamide nitrogen. The methoxypropan-2-yl group may enhance solubility and metabolic stability compared to other alkyl or aromatic substituents, as seen in related compounds .

Properties

IUPAC Name |

4-acetamido-N-(1-methoxypropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(8-18-3)14-13(17)11-4-6-12(7-5-11)15-10(2)16/h4-7,9H,8H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVHFWOCAFAGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C1=CC=C(C=C1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(1-methoxypropan-2-yl)benzamide typically involves the following steps:

Acetylation: The starting material, 4-aminobenzamide, is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-acetamidobenzamide.

Alkylation: The acetamidobenzamide is then subjected to alkylation with 1-methoxypropan-2-yl chloride in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(1-methoxypropan-2-yl)benzamide undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The acetamido group can be reduced to an amine group.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Formation of 4-hydroxy-N-(1-methoxypropan-2-yl)benzamide.

Reduction: Formation of 4-amino-N-(1-methoxypropan-2-yl)benzamide.

Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-acetamido-N-(1-methoxypropan-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential anticonvulsant and anti-inflammatory properties.

Biological Research: Used as a probe to study enzyme interactions and protein binding.

Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(1-methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

HDAC Inhibition

- Acetyldinaline (C₁₅H₁₅N₃O₂): Reported as a potent HDAC inhibitor with IC₅₀ values in the nanomolar range, likely due to the 2-aminophenyl group mimicking lysine residues in histone substrates .

- Compound 1 (Table 1, ): 4-Acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide shows HDAC1/2/3/8 inhibition, with the thiophene enhancing hydrophobic interactions in the enzyme pocket .

Anticancer Activity

- Compound 6a (): 4-Acetamido-N-(2,6-dioxopiperidin-3-yl)benzamide demonstrates cytotoxicity via proteasome inhibition, leveraging the dioxopiperidine moiety for DNA damage response .

- Compound 8x (TG7-146): Exhibits antiproliferative effects in cancer cell lines (LC₅₀ < 10 µM) by targeting prostaglandin E2 receptors .

Physicochemical and Pharmacokinetic Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Plasma Stability (t₁/₂, h) |

|---|---|---|---|

| This compound | 1.8 | 12.4 (pH 7.4) | >24 |

| Acetyldinaline | 2.1 | 5.2 (pH 7.4) | 8–12 |

| Compound 8x (TG7-146) | 3.5 | 0.9 (pH 7.4) | 6–8 |

| Compound 10 | 2.9 | 3.1 (pH 7.4) | >24 |

Notes:

Biological Activity

4-Acetamido-N-(1-methoxypropan-2-yl)benzamide is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 250.298 g/mol. The compound features an acetamido group and a methoxypropan-2-yl substituent attached to a benzamide core, which may influence its pharmacological properties .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The following sections detail its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with receptors that modulate cellular signaling pathways related to inflammation and cell proliferation.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against viruses like Hepatitis B .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antiviral Activity : Similar compounds have demonstrated efficacy against various viral infections. For instance, derivatives of benzamides have shown broad-spectrum antiviral effects against HIV and HBV .

- Neuroprotective Properties : Some studies indicate potential anticonvulsant activities, suggesting that modifications in the chemical structure can enhance neuroprotective effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antiviral Efficacy : A study on N-phenylbenzamide derivatives demonstrated their ability to inhibit HBV replication by increasing intracellular levels of APOBEC3G, a known antiviral factor .

- Anticonvulsant Activity : Research on structurally similar compounds indicated that specific modifications could lead to enhanced anticonvulsant properties, with some derivatives showing superior activity compared to traditional antiepileptic drugs .

- Structure–Activity Relationship (SAR) : Investigations into the SAR of benzamide derivatives revealed that specific substitutions significantly impact their pharmacological activities, suggesting a pathway for optimizing the efficacy of this compound .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 250.298 g/mol |

| Potential Activities | Antiviral, Anticonvulsant |

| Mechanisms | Enzyme inhibition, Receptor modulation |

| Related Studies | Inhibition of HBV replication |

| SAR Findings | Specific substitutions enhance activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-acetamido-N-(1-methoxypropan-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves amidation reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For example, a protocol similar to the synthesis of N-(4-methoxybenzyl)acetoacetamide involves refluxing 4-acetamidobenzoic acid derivatives with 1-methoxypropan-2-amine in ethanol, catalyzed by glacial acetic acid. Reaction optimization may include adjusting solvent polarity (e.g., ethanol vs. dichloromethane), stoichiometry, and reflux duration (e.g., 4–6 hours) to improve yield .

Q. How can the structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm proton environments (e.g., methoxy protons at δ 3.2–3.5 ppm, amide protons at δ 6.5–8.0 ppm).

- IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What solubility and stability considerations are critical for handling this compound in aqueous buffers?

- Methodological Answer : The compound’s solubility depends on the methoxy and acetamido substituents. Polar aprotic solvents (e.g., DMSO) enhance solubility, while aqueous buffers may require co-solvents (e.g., 10% DMSO). Stability studies should assess hydrolysis susceptibility under varying pH (e.g., pH 4–9) and temperature (e.g., 4°C vs. 25°C) using HPLC or LC-MS for degradation monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methoxy group position, acetamido replacement with sulfonamide) to assess pharmacophore requirements.

- In Vitro Assays : Test against target enzymes (e.g., bacterial PPTases) to evaluate inhibition kinetics (IC₅₀, Ki) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites .

Q. What strategies resolve contradictions in experimental data, such as inconsistent enzyme inhibition results?

- Methodological Answer :

- Data Triangulation : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

- Control Experiments : Rule out assay interference (e.g., compound aggregation detected via dynamic light scattering).

- Meta-Analysis : Compare with structurally related compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify conserved mechanisms .

Q. How can computational reaction design (e.g., ICReDD’s approach) accelerate the discovery of derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and predict feasible reaction pathways.

- Machine Learning : Train models on existing reaction datasets to prioritize high-yield conditions (e.g., solvent, catalyst).

- Feedback Loops : Integrate experimental data (e.g., failed reactions) to refine computational predictions iteratively .

Q. What are the challenges in targeting bacterial enzymes (e.g., PPTases) with this compound, and how can they be addressed?

- Methodological Answer :

- Selectivity Issues : Perform competitive binding assays against human homologs (e.g., human PPTases) to assess specificity.

- Resistance Mitigation : Co-crystallize the compound with target enzymes (via X-ray crystallography) to guide structure-based modifications that prevent mutation-driven resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.